molecular formula C14H17BrFNO3 B6646696 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Cat. No. B6646696
M. Wt: 346.19 g/mol
InChI Key: BLILLAKXZHZXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which is known for its analgesic and anti-inflammatory effects.

Scientific Research Applications

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been shown to have potential applications in scientific research due to its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 has been shown to have therapeutic benefits in a variety of conditions such as arthritis, cancer, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves selective inhibition of the COX-2 enzyme. This inhibition leads to a reduction in the production of prostaglandins, which are important mediators of inflammation and pain. The selective inhibition of COX-2 is thought to be beneficial as it avoids the unwanted side effects associated with non-selective COX inhibitors such as ibuprofen.
Biochemical and Physiological Effects:
2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease. In addition, it has been shown to have anti-tumor effects in a mouse model of breast cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid in lab experiments is its selectivity for the COX-2 enzyme. This allows for the study of the specific role of COX-2 in various biological processes. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound, which may affect its use in in vivo studies.

Future Directions

There are several future directions for the study of 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid. One direction is the development of more potent and selective COX-2 inhibitors based on this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in order to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes in various conditions.

Synthesis Methods

The synthesis of 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid involves several steps. The starting material is ibuprofen, which is first converted to 2-(5-bromo-2-fluorobenzoyl)propionic acid via a Friedel-Crafts acylation reaction. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding 2-(5-bromo-2-fluorobenzoyl)propionyl chloride. Finally, the propionyl chloride is reacted with 2-ethylbutyric acid in the presence of a base such as triethylamine to yield 2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid.

properties

IUPAC Name

2-[[(5-bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO3/c1-3-14(4-2,13(19)20)8-17-12(18)10-7-9(15)5-6-11(10)16/h5-7H,3-4,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILLAKXZHZXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

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